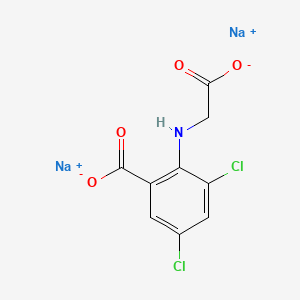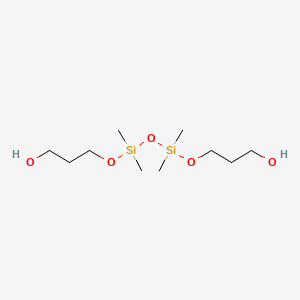
3,3'-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is an organosilicon compound known for its unique chemical properties and applications. It is a derivative of 1,1,3,3-tetramethyldisiloxane, which is widely used in various industrial and research settings due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl alcohol under the presence of a platinum catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the yield and reduces the production cost .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: It acts as a reducing agent in the presence of suitable catalysts.
Substitution: It can participate in nucleophilic substitution reactions to form various organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Platinum or palladium catalysts are often used.
Substitution: Reagents such as alkyl halides and bases are commonly employed.
Major Products
The major products formed from these reactions include silanol derivatives, reduced organosilicon compounds, and substituted siloxanes .
Wissenschaftliche Forschungsanwendungen
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in the preparation of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of silicone-based materials and coatings
Wirkmechanismus
The mechanism of action of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent, enhancing the mechanical and chemical stability of the materials it is incorporated into. The molecular targets and pathways involved include the interaction with hydroxyl groups and the formation of siloxane linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A precursor to the compound, known for its reducing properties.
1,3-Bis(3-methacryloyloxypropyl)-1,1,3,3-tetramethyldisiloxane: Used in polymer chemistry for its cross-linking capabilities.
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxymethylene))dipyridine: Known for its applications in coordination chemistry .
Uniqueness
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is unique due to its dual functionality, allowing it to participate in both hydrosilylation and cross-linking reactions. This versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
94158-22-2 |
|---|---|
Molekularformel |
C10H26O5Si2 |
Molekulargewicht |
282.48 g/mol |
IUPAC-Name |
3-[[3-hydroxypropoxy(dimethyl)silyl]oxy-dimethylsilyl]oxypropan-1-ol |
InChI |
InChI=1S/C10H26O5Si2/c1-16(2,13-9-5-7-11)15-17(3,4)14-10-6-8-12/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
PKRSWILRQBZEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OCCCO)O[Si](C)(C)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


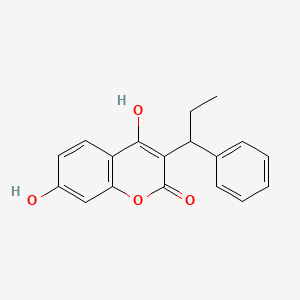
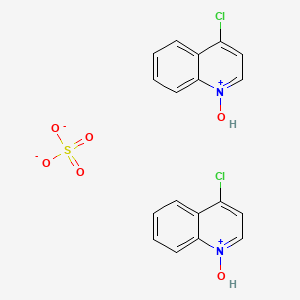
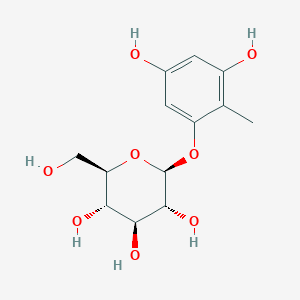
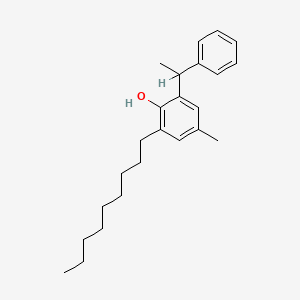

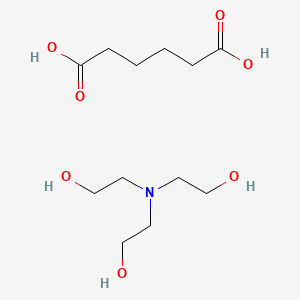
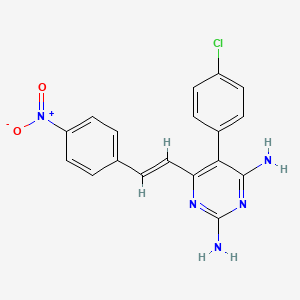
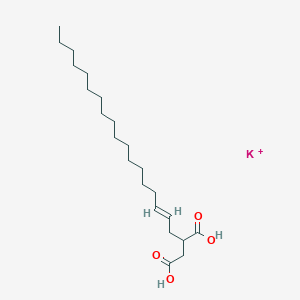
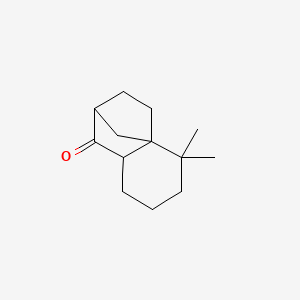
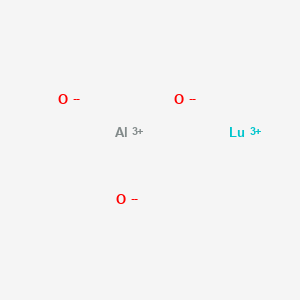


![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
